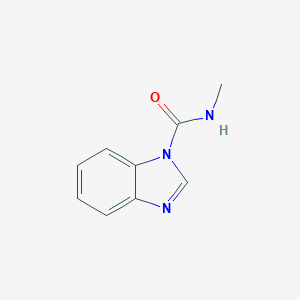

N-methylbenzimidazole-1-carboxamide

Description

Properties

CAS No. |

23475-48-1 |

|---|---|

Molecular Formula |

C9H9N3O |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

N-methylbenzimidazole-1-carboxamide |

InChI |

InChI=1S/C9H9N3O/c1-10-9(13)12-6-11-7-4-2-3-5-8(7)12/h2-6H,1H3,(H,10,13) |

InChI Key |

NTLKSZCCIRJNON-UHFFFAOYSA-N |

SMILES |

CNC(=O)N1C=NC2=CC=CC=C21 |

Canonical SMILES |

CNC(=O)N1C=NC2=CC=CC=C21 |

Other CAS No. |

23475-48-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N-methylbenzimidazole-1-carboxamide with structurally analogous compounds from recent literature.

Key Observations:

Synthetic Complexity :

- This compound lacks detailed synthetic protocols in available literature, unlike derivatives in and , which employ EDCI/HOBt coupling in DMF or semicarbazone conjugation .

- Pyrazole-linked benzimidazoles () achieve moderate yields (45–72%) via multi-step reactions, while imidazole-semicarbazones () show lower yields (43–65%) due to steric hindrance from bulky substituents .

In contrast, pyrazole-3-carboxamide derivatives () introduce heterocyclic diversity, favoring interactions with ATP-binding sites in kinases . Imidazole-semicarbazones () feature 1,3-benzodioxol and trifluoromethyl groups, which may enhance metabolic stability and antimicrobial efficacy .

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Analytical Data Comparison

Key Findings:

- IR Spectroscopy : The target compound’s carboxamide group would likely show a C=O stretch near 1650–1680 cm⁻¹ , consistent with pyrazole-carboxamides in . Imidazole-semicarbazones exhibit additional C=N stretches at 1600–1640 cm⁻¹ .

- ¹H NMR : Aromatic protons in This compound are expected near 7.3–8.2 ppm , similar to analogs in . However, semicarbazones () display downfield shifts (δ 8.1–8.5 ppm) due to electron-withdrawing substituents .

Q & A

What are the optimal synthetic routes for N-methylbenzimidazole-1-carboxamide, and how can reaction yields be improved?

Answer:

The synthesis typically involves coupling benzimidazole derivatives with activated carboxamide groups. Key steps include:

- Coupling Agents : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF) to facilitate amide bond formation .

- Solvent Optimization : Anhydrous DMF or dichloromethane (DCM) minimizes side reactions.

- Temperature Control : Reactions are performed at 0°C to room temperature to balance reactivity and byproduct formation .

- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity. Yields >80% are achievable with stoichiometric reagent ratios and inert atmospheres .

How can the structure of this compound be unequivocally confirmed?

Answer:

A multi-technique approach is critical:

- NMR Spectroscopy : H and C NMR identify proton environments and carbonyl/aromatic carbons. For example, the methyl group on the benzimidazole nitrogen appears as a singlet near δ 3.5 ppm .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, confirming bond lengths, angles, and stereochemistry .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] peak) .

What strategies are recommended for resolving contradictions between computational modeling and experimental data for this compound?

Answer:

Contradictions often arise in spectral predictions or reactivity profiles. Mitigation strategies include:

- Cross-Validation : Compare experimental NMR/IR data with density functional theory (DFT)-calculated spectra.

- Solvent Effects : Account for solvent interactions in computational models (e.g., using PCM solvation models) .

- Dynamic Studies : Perform kinetic experiments (e.g., reaction progress monitoring via HPLC) to validate mechanistic hypotheses .

How should researchers design experiments to study structure-activity relationships (SAR) of this compound derivatives?

Answer:

SAR studies require systematic variation:

- Substituent Libraries : Modify the benzimidazole core (e.g., halogenation at position 5 or 6) or the carboxamide group (e.g., N-alkyl vs. N-aryl) .

- Biological Assays : Test derivatives against target enzymes (e.g., kinase inhibition assays) or cell lines (e.g., MTT assays for cytotoxicity) .

- Statistical Tools : Use multivariate analysis (e.g., PCA) to correlate structural features with activity .

What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

Answer:

- Flash Chromatography : Optimize gradient elution (e.g., 20–50% ethyl acetate in hexane) for rapid separation .

- Preparative HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation .

- Crystallization : Screen solvents (e.g., ethanol/water mixtures) to exploit solubility differences .

How can researchers analyze the reaction mechanism of this compound synthesis?

Answer:

Mechanistic studies involve:

- Isotopic Labeling : Introduce C or N labels to track bond formation .

- Intermediate Trapping : Use quenching agents (e.g., methanol) to isolate and characterize transient species via LC-MS .

- Computational Modeling : Apply DFT (e.g., Gaussian) to map energy profiles and transition states .

What methodologies are effective for evaluating the biological activity of this compound?

Answer:

- Enzymatic Assays : Measure IC values against targets like tubulin or topoisomerases using fluorogenic substrates .

- Cell-Based Studies : Assess antiproliferative activity in cancer lines (e.g., HeLa, MCF-7) via flow cytometry .

- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding modes with protein targets (e.g., benzimidazole-binding kinases) .

How can researchers address challenges in scaling up the synthesis of this compound?

Answer:

- Process Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) for easier recycling .

- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce batch variability .

- Quality Control : Use in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.